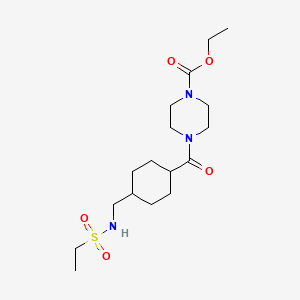

Ethyl 4-(4-(ethylsulfonamidomethyl)cyclohexanecarbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

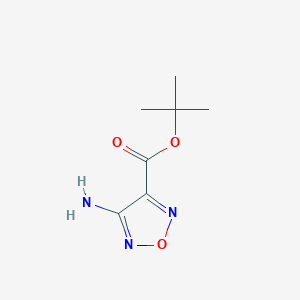

The molecular structure of ESC is defined by its molecular formula, C17H31N3O5S. The exact arrangement of these atoms in space, the so-called 3D conformer, is not provided in the available resources.Physical And Chemical Properties Analysis

ESC has a molecular weight of 389.51. More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources .Scientific Research Applications

Receptor Binding and Agonist Activity

Research has demonstrated the synthesis and characterization of piperazine analogues, specifically targeting melanocortin receptors. One study explored the structural and pharmacological characterization of piperazine derivatives as ligands for melanocortin receptors, highlighting their potential as small-molecule agonists. These compounds displayed selective activity towards the MC4 receptor, suggesting their utility in developing treatments for conditions modulated by melanocortin receptors, such as obesity and metabolic disorders (Mutulis et al., 2004).

Antimicrobial and Enzyme Inhibition

Another study focused on the synthesis and evaluation of sulfonamide-derived esters, demonstrating their antimicrobial and enzyme inhibition properties. These compounds showed significant activity against a range of bacteria and fungi, as well as inhibitory effects on enzymes such as esterases and proteases. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents and enzyme inhibitors (Danish et al., 2019).

Serotonin Receptor Imaging

The compound has also been evaluated in the context of serotonin receptor imaging. A study compared two radioligands for their efficacy in quantifying 5-HT1A receptors in human subjects, suggesting the potential of derivatives for improved imaging of serotonin receptors in neuropsychiatric disorders. This research contributes to the development of novel PET radioligands for better diagnosis and understanding of mental health conditions (Choi et al., 2015).

Synthesis of Complex Molecules

Additionally, research into the synthesis of complex molecules has highlighted the utility of piperazine and its derivatives. Studies have detailed methods for creating bifunctional tetraaza macrocycles and hybrid molecules containing antibiotic moieties, showcasing the versatility of piperazine derivatives in constructing pharmacologically relevant compounds (McMurry et al., 1992).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

ethyl 4-[4-[(ethylsulfonylamino)methyl]cyclohexanecarbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O5S/c1-3-25-17(22)20-11-9-19(10-12-20)16(21)15-7-5-14(6-8-15)13-18-26(23,24)4-2/h14-15,18H,3-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULKNAGHDXQJSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

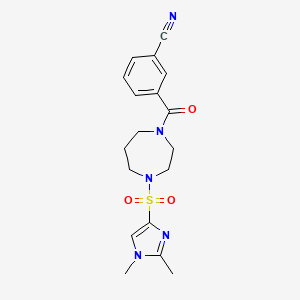

CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)CNS(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2419611.png)

![1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxoimidazolidine](/img/structure/B2419618.png)

![[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2419620.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2419624.png)

![9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2419627.png)

![3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419630.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)

![4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)